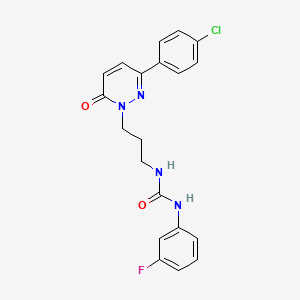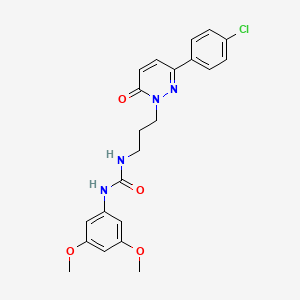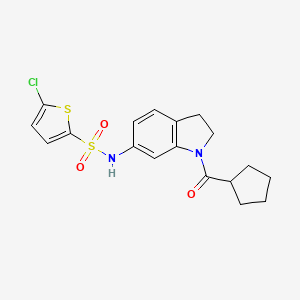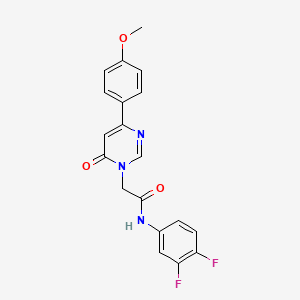
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoate analogs, which are designed to target the altered energy metabolism of cancer cells.
作用機序
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide disrupts the flow of energy through the TCA cycle, leading to increased oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been shown to decrease ATP production, increase reactive oxygen species (ROS) production, and induce apoptosis in cancer cells. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has also been shown to increase the sensitivity of cancer cells to other anticancer agents, such as platinum-based drugs and taxanes.
実験室実験の利点と制限
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide is its ability to selectively target cancer cells while sparing normal cells. This makes N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide a promising anticancer agent with fewer side effects than traditional chemotherapy. One limitation of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide is its limited solubility in water, which can make it difficult to administer in clinical settings.
将来の方向性
There are several future directions for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide research. One direction is to further investigate the mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide and its effects on cancer metabolism. Another direction is to explore the use of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide in different types of cancer. Finally, there is a need to develop new formulations of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide that improve its solubility and bioavailability.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been extensively studied for its anticancer properties in preclinical and clinical studies. In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been shown to selectively target cancer cells by inhibiting mitochondrial energy metabolism, leading to increased oxidative stress and apoptosis. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has also been shown to enhance the efficacy of other anticancer agents, such as platinum-based drugs and taxanes.
In clinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has shown promising results in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been well-tolerated in clinical trials, with manageable side effects.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-2-29-21-10-9-18(14-19(21)23)30(27,28)24-17-8-7-15-11-12-25(20(15)13-17)22(26)16-5-3-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYLMRAJBUBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3402269.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3402271.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)
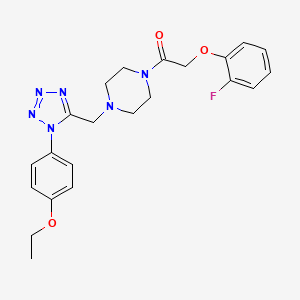
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402292.png)

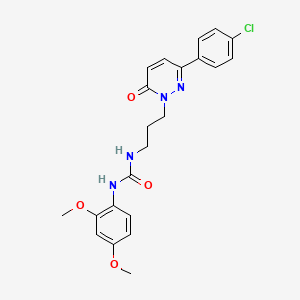
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3402313.png)
